6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with a suitable cyclopropyl ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the cyclopropyl group.
Imidazo[1,2-a]pyrimidine: Similar core structure with different substituents.
Uniqueness
The presence of the 2,2-dimethylcyclopropyl group in 6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These characteristics can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-(2,2-dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c1-12(2)3-8(12)7-4-13-11-14-9(10(16)17)6-15(11)5-7/h4-6,8H,3H2,1-2H3,(H,16,17) |
InChI Key |
YDJNZZNJKLEGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=CN3C=C(N=C3N=C2)C(=O)O)C |
Origin of Product |
United States |
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